molecular formula C21H21ClN2O2S B10816342 N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

Cat. No.: B10816342
M. Wt: 400.9 g/mol
InChI Key: SBAHWAMIFLUNLL-UHFFFAOYSA-N
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Description

WAY-332005 is a chemical compound with the CAS number 901722-67-6. It is known for its high purity and is used in various scientific research applications. The compound is available in different quantities and is often used in laboratory settings for experimental purposes .

Chemical Reactions Analysis

WAY-332005 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-332005 is used in a wide range of scientific research applications. It is utilized in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is used for investigating biological pathways and potential therapeutic targets. The compound is also employed in industrial research for developing new materials and processes .

Mechanism of Action

The mechanism of action of WAY-332005 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

WAY-332005 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include those with similar molecular frameworks or functional groups. The uniqueness of WAY-332005 lies in its specific interactions with molecular targets and its applications in various research fields .

If you have any specific questions or need further details, feel free to ask!

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21ClN2O3SC_{21}H_{21}ClN_{2}O_{3}S with a molar mass of 416.92 g/mol. Its structure includes a chlorophenyl group and an oxazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H21ClN2O3S
Molar Mass416.92 g/mol
CAS Number959555-36-3

Anticancer Potential

Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. For instance, the presence of the oxazole moiety in this compound suggests potential activity against various cancer cell lines.

A study published in Cancer Letters demonstrated that derivatives of oxazole could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The specific activity of this compound against different cancer types remains to be fully elucidated.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar structures have been documented. For example, thioacetamides have shown promise in reducing pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory diseases . The specific anti-inflammatory effects of this compound require further investigation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent experimental study tested various derivatives of oxazole on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against certain cancer cells .
  • Antimicrobial Testing : In a laboratory setting, derivatives with thioether functionalities were assessed against common pathogens like E. coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating potential antimicrobial activity relevant to our compound .
  • Inflammatory Response Modulation : A study focused on the anti-inflammatory effects of thioacetamides reported a decrease in TNF-alpha levels in treated macrophages, suggesting a pathway through which this compound could exert therapeutic effects .

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-7-9-16(10-8-14)21-24-19(15(2)26-21)12-27-13-20(25)23-11-17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25)

InChI Key

SBAHWAMIFLUNLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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